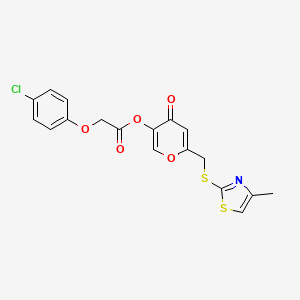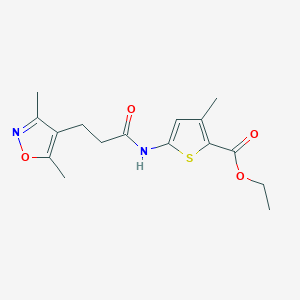![molecular formula C11H19NO3 B2997885 Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate CAS No. 796062-15-2](/img/structure/B2997885.png)
Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate
Overview
Description
Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate is a chemical compound with the CAS Number: 796062-15-2 . It has a molecular weight of 213.28 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Synthesis Analysis
The synthesis of compounds like this compound often involves the construction of an 8-azabicyclo[3.2.1]octane scaffold . This is a central core of the family of tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-4-8-9(14-8)5-7-12/h8-9H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 213.28 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Molecular Structure
Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate has been synthesized as part of various compounds with significant molecular structures. For instance, it has been used in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, showcasing a unique bicyclo[2.2.2]octane structure incorporating a lactone moiety and a piperidine ring (Moriguchi et al., 2014). Additionally, its chiral variant, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been synthesized without the use of chiral catalysts or enzymes (Moriguchi et al., 2014).
Synthesis of Piperidine Derivatives
The compound is also used in the synthesis of various piperidine derivatives. For instance, tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been synthesized from a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, serving as a new scaffold for substituted piperidines (Harmsen et al., 2011).
Synthesis of Constrained Peptidomimetic
The compound plays a role in the synthesis of constrained peptidomimetics. For example, an efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been reported, utilizing tert-butyl variants in the synthesis process (Mandal et al., 2005).
Synthesis of Azabicyclo Alkane Amino Acids
Azabicyclo[X.Y.0]alkane amino acids, serving as rigid dipeptide mimetics, have been synthesized with tert-butyl variants. These amino acids are useful in structure-activity studies for peptide-based drug discovery (Mandal et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
Future Directions
properties
IUPAC Name |
tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-4-8-9(14-8)5-7-12/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVBPPJFXYXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(O2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
796062-15-2 | |
| Record name | tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
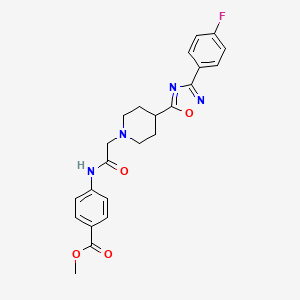

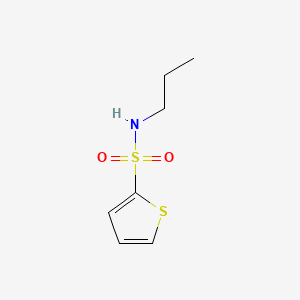
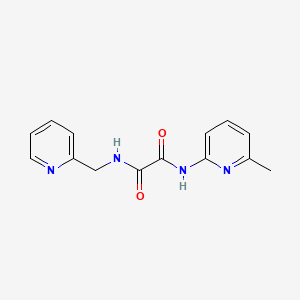
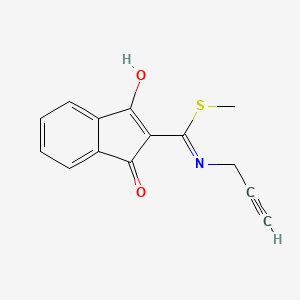
![N-[[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2997815.png)


![[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid](/img/structure/B2997819.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-ethoxynicotinate](/img/structure/B2997820.png)
![(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2997823.png)
